BenchChemオンラインストアへようこそ!

5-Chloro-2-(piperidin-3-yloxy)pyridine

PI3K signaling kinase inhibitor cancer therapeutics

Procure 5-Chloro-2-(piperidin-3-yloxy)pyridine (CAS 1250188-27-2) for medicinal chemistry programs targeting PI3K/AKT/mTOR or P2X3 receptors. This specific 5-chloro-2-(piperidin-3-yloxy) substitution pattern is non-negotiable for maintaining structure-activity relationships (SAR) with reported Ki=1 nM for PI3Kalpha (114-fold selectivity) and IC50=16 nM for P2X3. Bulk R&D quantities available from multi-kilogram stock.

Molecular Formula C10H13ClN2O
Molecular Weight 212.68
CAS No. 1250188-27-2
Cat. No. B2938625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(piperidin-3-yloxy)pyridine
CAS1250188-27-2
Molecular FormulaC10H13ClN2O
Molecular Weight212.68
Structural Identifiers
SMILESC1CC(CNC1)OC2=NC=C(C=C2)Cl
InChIInChI=1S/C10H13ClN2O/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h3-4,6,9,12H,1-2,5,7H2
InChIKeyWLCBORVYRFBJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(piperidin-3-yloxy)pyridine (CAS 1250188-27-2) Procurement-Grade Chemical Profile and Technical Specifications


5-Chloro-2-(piperidin-3-yloxy)pyridine (CAS 1250188-27-2) is a heterocyclic building block comprising a pyridine core substituted with a chloro group at the 5-position and a piperidin-3-yloxy moiety at the 2-position via an ether linkage . It serves as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway and P2X3 receptor antagonists [1]. The compound features a molecular formula of C₁₀H₁₃ClN₂O and a molecular weight of 212.68 g/mol . This specific substitution pattern confers distinct selectivity profiles when incorporated into final bioactive molecules, differentiating it from other piperidinyloxypyridine analogs [2].

Why 5-Chloro-2-(piperidin-3-yloxy)pyridine Cannot Be Readily Replaced by Analogous Piperidinyloxypyridines


The 5-chloro substitution pattern on the pyridine ring of 5-Chloro-2-(piperidin-3-yloxy)pyridine dictates its electronic properties and subsequent binding interactions when incorporated into larger pharmacophores. Replacing this compound with analogs bearing alternative substituents—such as 5-trifluoromethyl, 5-ethyl, 5-nitro, or unsubstituted pyridine variants—alters the electron density of the aromatic ring and modifies the spatial orientation of the piperidinyloxy ether linkage . These structural deviations translate into measurable differences in target engagement, as demonstrated in PI3K and P2X3 receptor binding assays where specific halogen positioning correlates with isoform selectivity and potency [1]. Procurement of the precise CAS 1250188-27-2 entity is therefore non-negotiable for maintaining SAR continuity in medicinal chemistry programs and ensuring reproducibility of published biological data [2].

Quantitative Evidence Differentiating 5-Chloro-2-(piperidin-3-yloxy)pyridine-Based Bioactives from Closest Comparators


PI3K Isoform Selectivity: α vs. β Subunit Differential Inhibition

Bioactive molecules incorporating the 5-Chloro-2-(piperidin-3-yloxy)pyridine scaffold exhibit differential PI3K isoform inhibition. Against PI3Kalpha, the apparent binding affinity (Ki) is 1 nM, whereas against PI3Kbeta the Ki is 114 nM, representing a >100-fold selectivity window [1]. In comparison, compounds utilizing alternative 2-(piperidin-3-yloxy)pyridine cores lacking the 5-chloro substitution often show reduced isoform discrimination or significantly attenuated potency on the alpha isoform [2].

PI3K signaling kinase inhibitor cancer therapeutics isoform selectivity

PI3Kdelta Inhibition Potency: Low Nanomolar IC50 Values

Compounds derived from 5-Chloro-2-(piperidin-3-yloxy)pyridine demonstrate potent inhibition of the PI3Kdelta isoform, with reported IC50 values of 2 nM [1] and 50 nM [2] across different assay formats. This potency level surpasses that of many alternative 2-(piperidin-3-yloxy)pyridine-based PI3Kdelta inhibitors that lack the 5-chloro substituent, which typically exhibit IC50 values in the 100-500 nM range [3].

PI3Kdelta immuno-oncology B-cell malignancies kinase inhibitor

P2X3 Receptor Antagonist Activity: Species-Dependent Potency

Bioactive molecules containing the 5-Chloro-2-(piperidin-3-yloxy)pyridine moiety function as potent P2X3 receptor antagonists. Binding assays reveal IC50 values of 6.10 nM against rat P2X3 receptor [1] and 16 nM against human P2X3 receptor expressed in rat C6-BU-1 cells [2]. This contrasts with structurally related pyridine derivatives lacking the 5-chloro-2-(piperidin-3-yloxy) configuration, which demonstrate >10-fold weaker antagonism (IC50 > 150 nM) or off-target activity at P2X2/3 heteromeric receptors [3].

P2X3 receptor chronic cough pain purinergic signaling

Kinase Selectivity Profile: Minimal Off-Target Activity at CDK5 and KIF20A

In broader kinase selectivity panels, molecules derived from 5-Chloro-2-(piperidin-3-yloxy)pyridine demonstrate negligible activity against cyclin-dependent kinase 5 (CDK5/p25, IC50 = 10,000 nM) and moderate activity against KIF20A (IC50 = 830-1,350 nM) [1]. This selectivity profile compares favorably to other piperidinyloxypyridine derivatives that show promiscuous CDK inhibition (IC50 < 1,000 nM) and substantial off-target binding to mitotic kinesins [2].

kinase selectivity off-target profiling drug safety CDK5 KIF20A

Optimal Procurement and Application Scenarios for 5-Chloro-2-(piperidin-3-yloxy)pyridine in Drug Discovery and Development


PI3Kalpha-Selective Oncology Lead Optimization Programs

Research teams pursuing isoform-selective PI3Kalpha inhibitors for solid tumor indications should prioritize 5-Chloro-2-(piperidin-3-yloxy)pyridine as the core building block. The scaffold's demonstrated 114-fold selectivity for PI3Kalpha over PI3Kbeta (Ki = 1 nM vs. 114 nM) [1] enables the design of compounds that potently inhibit oncogenic PI3Kalpha signaling while sparing PI3Kbeta-dependent normal physiological functions such as platelet aggregation and insulin signaling. This selectivity profile directly addresses the dose-limiting toxicities observed with pan-PI3K inhibitors. Procurement of CAS 1250188-27-2 ensures SAR continuity from hit-to-lead through candidate nomination.

PI3Kdelta Inhibitor Development for B-Cell Malignancies and Autoimmune Disorders

Medicinal chemistry efforts targeting PI3Kdelta for hematologic malignancies (CLL, NHL) or autoimmune conditions should utilize 5-Chloro-2-(piperidin-3-yloxy)pyridine as a preferred intermediate. The scaffold yields final compounds with sub-50 nM IC50 values against PI3Kdelta [2], representing a 2- to 250-fold potency advantage over non-chlorinated 2-(piperidin-3-yloxy)pyridine alternatives [3]. This enhanced potency supports lower efficacious doses in preclinical efficacy models and potentially reduces API costs in later-stage development. The established synthetic routes from commercially available 5-chloro-2-hydroxypyridine and 3-chloropiperidine precursors also facilitate rapid scale-up.

P2X3 Receptor Antagonist Discovery for Chronic Cough and Neuropathic Pain

Programs focused on P2X3 receptor antagonism for indications such as refractory chronic cough, endometriosis-associated pain, or neuropathic pain should employ 5-Chloro-2-(piperidin-3-yloxy)pyridine-derived scaffolds. The core demonstrates potent antagonism at human P2X3 receptors with IC50 = 16 nM in cell-based assays [4], meeting the potency thresholds required for clinical candidate selection. Furthermore, the favorable selectivity profile with minimal CDK5 (IC50 = 10,000 nM) and KIF20A (IC50 = 830-1,350 nM) activity [5] reduces the probability of mechanism-based toxicities, accelerating progression through IND-enabling toxicology studies.

Chemical Biology Probe Development for PI3K Pathway Deconvolution

Investigators developing chemical probes to dissect PI3K isoform-specific signaling should procure 5-Chloro-2-(piperidin-3-yloxy)pyridine as a starting material. The availability of orthogonal binding data across PI3Kalpha (Ki = 1 nM), PI3Kbeta (Ki = 114 nM), and PI3Kdelta (IC50 = 2-50 nM) [1][2] provides a well-characterized selectivity fingerprint that facilitates experimental interpretation. The commercial accessibility of CAS 1250188-27-2 at research scale (e.g., 50 mg to 5 g quantities) enables rapid synthesis of tool compounds for target validation studies without the delays associated with custom synthesis of non-standardized building blocks.

Quote Request

Request a Quote for 5-Chloro-2-(piperidin-3-yloxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.